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molecular formula C12H13BrN2O2 B8497892 1h-Indazole-3-carboxylic acid,6-bromo-1-(1-methylethyl)-,methyl ester

1h-Indazole-3-carboxylic acid,6-bromo-1-(1-methylethyl)-,methyl ester

Cat. No. B8497892
M. Wt: 297.15 g/mol
InChI Key: RUBYSVHZXJRNLS-UHFFFAOYSA-N
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Patent
US08106077B2

Procedure details

The title compound is prepared essentially as described in procedure 1d WO2005/080389 substituting 6-Bromo-1H-indazole-3-carboxylic acid methyl ester for 1H-indazole-3-carboxylic acid methyl ester. ES/MS m/e 296.0 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[C:13]2[C:8](=[CH:9][C:10]([Br:14])=[CH:11][CH:12]=2)[NH:7][N:6]=1)=[O:4].CO[C:17]([C:19]1[C:27]2C(=CC=CC=2)NN=1)=O>>[CH3:1][O:2][C:3]([C:5]1[C:13]2[C:8](=[CH:9][C:10]([Br:14])=[CH:11][CH:12]=2)[N:7]([CH:19]([CH3:27])[CH3:17])[N:6]=1)=[O:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C1=NNC2=CC(=CC=C12)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C1=NNC2=CC=CC=C12

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=NN(C2=CC(=CC=C12)Br)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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